molecular formula C12H15NO2 B15235785 Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate

Katalognummer: B15235785
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: GMVFLCZVLBDTAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a tetrahydro derivative. The presence of a methyl ester group attached to the 2-position of the quinoline ring adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroquinoline core, which is then esterified to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of the tetrahydroquinoline ring followed by esterification under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

methyl 2-(1,2,3,4-tetrahydroquinolin-3-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)7-9-6-10-4-2-3-5-11(10)13-8-9/h2-5,9,13H,6-8H2,1H3

InChI-Schlüssel

GMVFLCZVLBDTAC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CC2=CC=CC=C2NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.